2',5'-Dimethyl-2,2,2-trifluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Dimethyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C10H9F3O. It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 2’ and 5’ positions and a trifluoromethyl group at the 2 position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethyl-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses trifluoroacetic anhydride and 2,5-dimethylbenzene (xylenes) as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
C6H4(CH3)2+(CF3CO)2OAlCl3C6H3(CH3)2COCF3+HCl
Industrial Production Methods
Industrial production of 2’,5’-Dimethyl-2,2,2-trifluoroacetophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts like tantalum carbide or niobium carbide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated derivatives of 2’,5’-Dimethyl-2,2,2-trifluoroacetophenone.
Scientific Research Applications
2’,5’-Dimethyl-2,2,2-trifluoroacetophenone is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a catalyst in oxidation reactions.
Biology: In the study of enzyme mechanisms and as a probe for biochemical assays.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethyl-2,2,2-trifluoroacetophenone involves its role as an organocatalyst. It facilitates the oxidation of sulfides to sulfoxides and sulfones by activating hydrogen peroxide. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This property is exploited in various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the methyl groups at the 2’ and 5’ positions.
2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone: Contains methoxy groups instead of methyl groups.
2,5-Dimethylfuran: A structurally similar compound but with a furan ring instead of a benzene ring.
Uniqueness
2’,5’-Dimethyl-2,2,2-trifluoroacetophenone is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in various chemical reactions and applications.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-3-4-7(2)8(5-6)9(14)10(11,12)13/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBOWVWCPWSAGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645219 |
Source
|
Record name | 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181828-02-4 |
Source
|
Record name | 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181828-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.